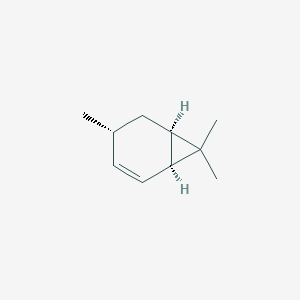

(+)-4-Carene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13837-63-3 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m0/s1 |

InChI Key |

LGNSZMLHOYDATP-XHNCKOQMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |

Canonical SMILES |

CC1CC2C(C2(C)C)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of (+)-4-Carene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (+)-4-carene, a bicyclic monoterpene of significant interest in chemical research and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) reveals a characteristic fragmentation pattern essential for its identification.

Table 1: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity | Proposed Fragment |

| 136 | Moderate | [M]+ (Molecular Ion) |

| 121 | Moderate | [M - CH₃]+ |

| 93 | High | [M - C₃H₇]+ or Retro-Diels-Alder fragmentation |

| 91 | Moderate | Tropylium ion [C₇H₇]+ |

| 79 | High | [C₆H₇]+ |

| 77 | Moderate | Phenyl cation [C₆H₅]+ |

| 43 | High | [C₃H₇]+ (Isopropyl cation) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared. For complex mixtures like essential oils, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile components.

-

Gas Chromatography: The sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to separate the components of the mixture based on their boiling points and affinity for the stationary phase.[2] Helium is commonly used as the carrier gas.[2]

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI) at 70 eV. The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[1] The resulting mass spectrum provides a molecular fingerprint of the compound.

References

The Stereochemistry of (+)-4-Carene and its Enantiomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-4-Carene, a bicyclic monoterpene, possesses a unique stereochemical architecture that is of significant interest in the fields of organic synthesis, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its enantiomer, (-)-4-carene. It details their absolute configurations, key physicochemical properties, and presents experimental methodologies for their synthesis and chiral separation. This document is intended to serve as a valuable resource for researchers and professionals working with these chiral molecules.

Introduction to the Stereochemistry of 4-Carene

4-Carene, systematically named 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, is a chiral molecule characterized by a bicyclo[4.1.0]heptane skeleton with a double bond in the six-membered ring and a gem-dimethyl substituted cyclopropane (B1198618) ring. The presence of multiple stereocenters gives rise to enantiomeric forms, each with distinct optical properties.

The dextrorotatory enantiomer, this compound, has the absolute configuration (1S,4R,6R). Its mirror image, the levorotatory enantiomer, (-)-4-carene, possesses the (1R,4S,6S) configuration. The correct assignment of these stereoisomers is crucial for understanding their biological activities and for their application as chiral building blocks in synthesis.

Physicochemical Properties of 4-Carene Enantiomers

The enantiomers of 4-carene share identical physical properties such as molecular weight, boiling point, and density, but differ in their interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic used to distinguish between enantiomers.

| Property | This compound | (-)-4-Carene |

| IUPAC Name | (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene | (1R,4S,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |

| Molecular Formula | C₁₀H₁₆[1][2][3] | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol [1][2][3] | 136.23 g/mol |

| CAS Number | 29050-33-7[1][2][3] | Not readily available |

| Specific Rotation ([α]D) | Data not available in search results | Data not available in search results |

Note: While specific optical rotation values are critical for characterizing enantiomers, this information was not available in the conducted searches. Researchers should consult specialized chemical databases or perform experimental measurements to obtain these values.

Experimental Protocols

Synthesis of this compound via Isomerization of (+)-3-Carene

A common method for the preparation of this compound is the isomerization of the more readily available (+)-3-carene. This reaction is typically catalyzed by a strong base or a transition metal catalyst.

Protocol adapted from a patented procedure for the isomerization of d-3-carene: [4]

Materials:

-

d-3-Carene (of high purity, distilled over sodium)

-

Xylene (anhydrous)

-

Sodium metal

-

o-Chlorotoluene

Procedure:

-

To a 2-liter stirred flask, charge 600 grams of anhydrous xylene.

-

Distill off a small amount of xylene to ensure dryness.

-

Cool the flask and add a dispersion of sodium metal.

-

Add 250 cc of purified d-3-carene to the flask.

-

Heat the mixture to 65°C with stirring.

-

To initiate the isomerization, add 10 cc of o-chlorotoluene. An exothermic reaction should be observed, with the temperature rising to approximately 82°C.

-

Maintain the reaction at 82°C with continued stirring.

-

Monitor the progress of the reaction by taking samples periodically for analysis by infrared spectroscopy or gas chromatography to observe the formation of d-4-carene.[4]

-

The reaction can be stopped when the desired conversion is reached, typically when the equilibrium between d-3-carene and d-4-carene is approached (around 40% conversion to d-4-carene).[4]

-

The d-4-carene can be isolated from the reaction mixture by fractional distillation due to its lower boiling point compared to d-3-carene.[4]

Logical Workflow for Isomerization:

Caption: Workflow for the synthesis of this compound.

Chiral Resolution of 4-Carene Enantiomers

The separation of a racemic mixture of 4-carene into its individual enantiomers can be achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP).

General Protocol for Chiral GC Separation:

While a specific, detailed protocol for 4-carene was not found in the search results, a general methodology for the enantioselective separation of terpenes using GC can be adapted.

Instrumentation and Materials:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Dex).

-

High-purity carrier gas (e.g., Helium or Hydrogen).

-

Racemic 4-carene sample.

Procedure:

-

Column Installation and Conditioning: Install the chiral capillary column in the GC oven according to the manufacturer's instructions. Condition the column at a high temperature (below its maximum limit) to remove any impurities.

-

Sample Preparation: Prepare a dilute solution of the racemic 4-carene mixture in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

GC Method Development:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

-

Oven Temperature Program: Start with an initial oven temperature below the boiling point of 4-carene and gradually ramp the temperature to facilitate separation. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/minute to 180°C.

-

Hold at 180°C for 5 minutes.

-

-

Carrier Gas Flow Rate: Optimize the flow rate for the best resolution.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C).

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The two enantiomers should elute at different retention times, allowing for their separation and quantification.

Logical Relationship for Chiral Separation Method Development:

Caption: Principle of chiral chromatographic separation.

Conclusion

The stereochemistry of this compound and its enantiomer is a critical aspect for their application in various scientific and industrial domains. This guide has provided a foundational understanding of their absolute configurations and a summary of their physicochemical properties. The detailed experimental protocols for the synthesis of this compound and a general approach for the chiral resolution of its enantiomers offer practical guidance for researchers. Further investigation into the specific optical rotation values and the development of optimized chiral separation methods will undoubtedly enhance the utility of these valuable chiral building blocks.

References

(+)-4-Carene biosynthesis pathway in plants

An In-depth Technical Guide to the Biosynthesis of (+)-4-Carene in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Abstract

This compound is a bicyclic monoterpene with potential applications in the pharmaceutical and chemical industries. Its biosynthesis in plants is intrinsically linked to the broader pathways of terpenoid metabolism. This technical guide provides a comprehensive overview of the biosynthesis of the carene skeleton, with a primary focus on the well-documented formation of its isomer, (+)-3-carene, which serves as the principal model for this pathway. The guide details the enzymatic conversion of the universal precursor Geranyl Diphosphate (B83284) (GPP) into the carene ring system, presents quantitative data on enzyme kinetics and product profiles, outlines detailed experimental protocols for pathway investigation, and discusses the current understanding of product specificity. The direct enzymatic synthesis of this compound remains uncharacterized; evidence suggests it likely arises as a minor product of promiscuous monoterpene synthases or through subsequent isomerization of (+)-3-carene.

Introduction to Carene Biosynthesis

Terpenoids are the largest and most diverse class of natural products in plants, playing critical roles in defense, signaling, and ecological interactions.[1] Monoterpenes (C10), derived from two isoprene (B109036) units, are major components of essential oils and resins in many plant species, particularly conifers.[2] The carene isomers, (+)-3-carene and this compound, are bicyclic monoterpenes characterized by a fused cyclohexene (B86901) and cyclopropane (B1198618) ring structure. While (+)-3-carene is a well-known constituent of turpentine (B1165885) and is associated with plant defense mechanisms against insects, the specific biological roles and biosynthetic origins of this compound are less understood.[3]

Current research has not identified a dedicated this compound synthase. The prevailing hypothesis is that this compound is formed either as a minor product of a multiproduct (+)-3-carene synthase or via a subsequent, potentially non-enzymatic, isomerization of the more abundant (+)-3-carene.[4][5] This guide will, therefore, detail the core biosynthetic pathway to the carene scaffold, using the extensively studied (+)-3-carene synthase from conifers as a model system.

Upstream Pathway: The Synthesis of Geranyl Diphosphate (GPP)

All monoterpenes originate from the universal C10 precursor, Geranyl Diphosphate (GPP).[6] GPP is formed by the head-to-tail condensation of one molecule of Dimethylallyl Diphosphate (DMAPP) and one molecule of its isomer, Isopentenyl Diphosphate (IPP). This reaction is catalyzed by GPP synthase (GPPS).[7][8] The foundational C5 building blocks, IPP and DMAPP, are synthesized through two distinct pathways:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids.

In plants, the MEP pathway is the primary source of IPP and DMAPP for monoterpene synthesis.[7]

Core Biosynthesis: From GPP to the Carene Skeleton

The conversion of the linear GPP molecule into the bicyclic carene structure is a complex intramolecular reaction catalyzed by a class of enzymes known as monoterpene synthases (MTPS), which belong to the larger terpene synthase (TPS) family.[1] The reaction proceeds through a series of highly reactive carbocation intermediates, which are carefully orchestrated within the enzyme's active site to yield a specific array of products.

The Catalytic Mechanism of (+)-3-Carene Synthase

The mechanism for (+)-3-carene synthase provides the best model for the formation of the carene ring system.[4] The key steps are:

-

Substrate Binding and Ionization: GPP binds to the active site, where a trinuclear Mg²⁺ cluster coordinates to the diphosphate moiety. This facilitates the cleavage of the C-O bond, releasing the diphosphate group and forming a geranyl cation.

-

Isomerization: The geranyl cation isomerizes to a tertiary linalyl cation, likely via a bound linalyl diphosphate (LPP) intermediate. This step is crucial as it allows for the subsequent cyclization.

-

First Cyclization: The linalyl cation undergoes a C1-C6 cyclization to form the α-terpinyl cation, a common intermediate for many cyclic monoterpenes.

-

Second Cyclization and Deprotonation: The α-terpinyl cation undergoes a final 1,3-hydride elimination and internal cyclization (5,8-ring closure) to form the cyclopropane ring characteristic of the carene skeleton. A final deprotonation step quenches the cation, yielding (+)-3-carene.[4]

Enzyme Plasticity and Isomer Specificity

Terpene synthases are often "promiscuous," producing multiple products from a single substrate. The final product profile is determined by subtle differences in the active site architecture, which stabilize specific carbocation intermediates and guide the final deprotonation step.

A remarkable example of this is seen in Sitka spruce, which possesses a family of highly similar TPS genes.[3][4] The enzymes PsTPS-3car2 and PsTPS-sab share high sequence identity, yet PsTPS-3car2 primarily produces (+)-3-carene, while PsTPS-sab produces (-)-sabinene (B131225). This dramatic shift in product outcome is largely controlled by a single amino acid at position 596. A leucine (B10760876) at this position promotes the formation of (+)-3-carene, whereas a phenylalanine favors (-)-sabinene synthesis.[4] This illustrates that minor evolutionary changes can lead to significant functional divergence.

To date, no specific this compound synthase has been isolated and characterized from any plant species. It is plausible that this compound arises from an alternative deprotonation of the final carenyl cation intermediate within the active site of a (+)-3-carene synthase, resulting in its formation as a minor product.[4]

Quantitative Data on Carene Biosynthesis

Quantitative analysis of enzyme kinetics and product distribution is essential for understanding metabolic flux and for metabolic engineering applications. The data below are derived from studies of (+)-3-carene synthases from Sitka spruce (Picea sitchensis), which serve as the best available models.

Table 1: Product Profiles of Wild-Type Sitka Spruce Terpene Synthases

| Enzyme | (+)-3-Carene (%) | (-)-Sabinene (%) | α-Terpinolene (%) | Other Monoterpenes (%) | Reference |

| PsTPS-3car1 | 55.4 ± 1.2 | 5.1 ± 0.3 | 16.5 ± 0.4 | 23.0 | [4] |

| PsTPS-3car2 | 60.1 ± 0.9 | 4.6 ± 0.1 | 17.5 ± 0.3 | 17.8 | [4] |

| PsTPS-3car3 | 51.5 ± 2.5 | 4.8 ± 0.2 | 13.9 ± 0.5 | 29.8 | [4] |

| PsTPS-sab | 4.4 ± 0.2 | 42.1 ± 1.1 | 27.2 ± 0.5 | 26.3 | [4] |

| (Data represents the mean ± S.D. of the relative abundance of major products from in vitro assays with GPP as a substrate.) |

Table 2: Kinetic Parameters of PsTPS-3car2

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) | Reference |

| GPP | 4.6 ± 0.5 | 0.11 ± 0.01 | 2.4 x 10⁴ | [4] |

| (Kinetic parameters determined for the primary enzyme responsible for high (+)-3-carene levels in weevil-resistant Sitka spruce.) |

Regulation of Carene Biosynthesis

The biosynthesis of monoterpenes, including carenes, is tightly regulated at the transcriptional level.[9][10] In conifers, the expression of TPS genes is often induced in response to biotic stresses, such as insect herbivory or fungal pathogen attack.[9] This induction is part of a complex defense response that leads to the accumulation of oleoresin, which acts as a physical and chemical barrier against invaders. Signaling molecules like jasmonates and ethylene (B1197577) are implicated in mediating these defense-related transcriptional changes.[10]

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Heterologous Expression and Purification of a Candidate Terpene Synthase

This protocol describes the expression of a plant TPS in E. coli for subsequent biochemical characterization.

-

Gene Cloning: Amplify the full-length coding sequence of the candidate TPS gene from plant cDNA. Clone the PCR product into a bacterial expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His₆) tag.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a 5 mL starter culture overnight at 37°C in LB medium with appropriate antibiotics.

-

Inoculate 500 mL of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

-

Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2–0.5 mM.

-

Continue to incubate at 18°C for 16–20 hours with shaking.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (50 mM MOPS pH 7.0, 10% glycerol, 2 mM MgCl₂, 5 mM DTT, 5 mM imidazole, 1 mg/mL lysozyme, 1x protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

-

-

Affinity Purification:

-

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without lysozyme/inhibitors).

-

Wash the column with 10 column volumes of Wash Buffer (50 mM MOPS pH 7.0, 10% glycerol, 500 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with Elution Buffer (50 mM MOPS pH 7.0, 10% glycerol, 150 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 25 mM HEPES pH 7.2, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Verification: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford or BCA assay. Store the purified enzyme at -80°C.[11]

Protocol: In Vitro Terpene Synthase Enzyme Assay

This assay quantifies the activity and determines the product profile of a purified TPS enzyme.

-

Reaction Setup:

-

In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:

-

Assay Buffer (50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT)

-

10 mM MgCl₂

-

20 µM Geranyl Diphosphate (GPP)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 1–5 µg of the purified TPS enzyme.

-

Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., pentane (B18724) or hexane) to trap the volatile terpene products.

-

Incubate the vial at 30°C for 1–2 hours with gentle agitation.

-

-

Product Extraction:

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the organic layer.

-

Separate the phases by centrifugation (1,000 x g, 5 min).

-

-

Sample Preparation for GC-MS: Transfer the upper organic layer to a new GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water. The sample is now ready for analysis.[4][11]

Protocol: GC-MS Analysis of Monoterpene Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating, identifying, and quantifying volatile terpenes.[12][13][14]

-

Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole MS).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

-

GC Conditions (Example):

-

Injector: 230°C, Splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 120°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 25°C/min.

-

Hold at 240°C for 5 minutes.

-

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis:

-

Identification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards and by matching mass spectra against a library (e.g., NIST/Wiley).

-

Quantification: Calculate the relative abundance of each product by integrating the peak area from the total ion chromatogram (TIC). For absolute quantification, generate a calibration curve using authentic standards.

-

Conclusion and Future Outlook

The biosynthesis of the carene ring system in plants is catalyzed by monoterpene synthases, which convert GPP into bicyclic products through a complex carbocation-driven mechanism. While the pathway leading to (+)-3-carene is well-characterized, particularly in conifers, the precise enzymatic origin of this compound remains an open question. It is likely a minor product of multiproduct carene synthases, whose final product ratios are dictated by fine-tuned stereo- and regio-control within the enzyme active site.

Future research should focus on:

-

Screening for Novel TPS: Mining plant genomes and transcriptomes for novel terpene synthases and screening them for the ability to produce this compound as a major product.

-

Enzyme Engineering: Using site-directed mutagenesis on known (+)-3-carene synthases to alter their product profiles and potentially enhance the yield of this compound.

-

Investigating Isomerases: Exploring the possibility of a dedicated isomerase enzyme in plants that converts (+)-3-care'ne to this compound.

Elucidating the complete biosynthetic pathway to this compound will enable the use of metabolic engineering and synthetic biology approaches to produce this valuable monoterpene in microbial or plant-based systems for industrial and pharmaceutical applications.

References

- 1. The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoterpene Synthase Genes and Monoterpene Profiles in Pinus nigra subsp. laricio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasticity and evolution of (+)-3-carene synthase and (-)-sabinene synthase functions of a sitka spruce monoterpene synthase gene family associated with weevil resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasticity and Evolution of (+)-3-Carene Synthase and (−)-Sabinene Synthase Functions of a Sitka Spruce Monoterpene Synthase Gene Family Associated with Weevil Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Geranyl diphosphate synthase is required for biosynthesis of gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Biological Activity of (+)-4-Carene: A Technical Guide

(+)-4-Carene, a bicyclic monoterpene found in a variety of plants, including citrus fruits and conifers, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory, antimicrobial, and neuroprotective properties, intended for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

This compound and its isomers have demonstrated notable anti-inflammatory effects. The primary mechanism appears to be the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory activity of carene isomers is linked to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme and the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4][5]

In an inflammatory state, stimuli such as Lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex.[4][6] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[5][8] Compounds like this compound are thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

While specific IC50 values for this compound's anti-inflammatory activity are not extensively reported in publicly available literature, studies on essential oils rich in carene isomers have shown significant inhibition of pro-inflammatory markers. For instance, essential oils containing δ-3-carene have demonstrated anti-inflammatory activity with IC50 values for IL-6 secretion inhibition ranging from 0.0008% to 0.02%.[9]

| Compound/Extract | Assay | Target | IC50 / Inhibition | Reference |

| Essential Oil (Pinus spp.) | IL-6 Secretion Inhibition | IL-6 | IC50: 0.0008–0.02% | [9] |

| Kaurene Derivatives | Nitric Oxide (NO) Production | NOS-2 | IC50: 2–10 µM | [1] |

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and 1 µg/mL of LPS. A control group with LPS alone and a vehicle control are also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Determination: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

-

Data Analysis: The percentage of inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor. Include positive (known inhibitor like celecoxib) and negative (vehicle) controls.[10]

-

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorometric Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against a range of bacteria and fungi. Its lipophilic nature allows it to interact with and disrupt microbial cell membranes.

Mechanism of Action

The antimicrobial mechanism of carene isomers involves the disruption of the cell membrane's structural integrity, leading to increased permeability. This results in the leakage of intracellular components such as ions (K+) and proteins, and a decrease in membrane potential.[11] Furthermore, 3-carene (B45970) has been shown to interfere with cellular respiration and ATP synthesis, ultimately leading to metabolic dysfunction and cell death.[11]

Quantitative Data

Studies have determined the Minimum Inhibitory Concentration (MIC) of carene isomers against various microorganisms.

| Compound | Microorganism | Method | MIC | Reference |

| 3-Carene | Brochothrix thermosphacta | Agar Dilution | 20 mL/L | [11] |

| 3-Carene | Pseudomonas fluorescens | Agar Dilution | 20 mL/L | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[12][13]

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make two-fold serial dilutions in the broth in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Neuroprotective Effects

The potential neuroprotective effects of this compound are an emerging area of research. While direct evidence is limited, related terpenes have shown promise in preclinical models of neurodegenerative diseases.

Potential Mechanisms of Action

One potential mechanism for neuroprotection is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[2] Additionally, the antioxidant properties of terpenes may contribute to neuroprotection by mitigating oxidative stress, a key factor in the pathogenesis of many neurodegenerative disorders.[14][15]

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., IC50 values for AChE inhibition) for this compound in the context of neuroprotection. However, other monoterpenes have been shown to inhibit AChE.

| Compound | Assay | Target | IC50 | Reference |

| Various Cathinones | Acetylcholinesterase Inhibition | AChE | 0.1 - 2 mM | [16] |

| Rivastigmine (Control) | Acetylcholinesterase Inhibition | AChE | 71.1 µM | [2] |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine (B1193921) iodide (ATCI), and a solution of AChE enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, the test inhibitor, and the AChE enzyme solution. Include a positive control (e.g., donepezil) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of increase in absorbance is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. Its anti-inflammatory, antimicrobial, and potential neuroprotective properties make it a candidate for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their exploration of this versatile monoterpene.

References

- 1. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Phytochemical composition, anti-inflammatory activity and cytotoxic effects of essential oils from three Pinus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Toxicology and Safety of (+)-4-Carene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable scarcity of publicly available toxicological data for (+)-4-Carene. The following guide provides a comprehensive overview based on available information for the closely related isomer, delta-3-carene, utilizing a read-across approach. This methodology is a common practice in toxicology for data-poor substances, assuming that structurally similar chemicals will have similar toxicological properties. All quantitative data presented herein, unless otherwise specified, pertains to delta-3-carene and should be interpreted with this consideration.

Executive Summary

This compound is a bicyclic monoterpene. Due to limited direct toxicological data, this guide leverages data from its structural isomer, delta-3-carene, to provide an initial safety assessment. Based on this read-across approach, this compound is expected to have low acute oral toxicity. It may be a skin irritant and a potential skin sensitizer, while serious eye irritation is not anticipated. Current data on delta-3-carene suggests no mutagenic potential. Information on repeated dose and reproductive toxicity is limited, necessitating a conservative approach to exposure limits.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for delta-3-carene, used as a surrogate for this compound.

Table 1: Acute Toxicity

| Endpoint | Test Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4800 mg/kg bw | [1] |

| LD50 | Rabbit | Dermal | >5000 mg/kg bw | [No specific study found, but general assessments indicate low dermal toxicity] |

| LC50 | Rat | Inhalation | Data not available |

Table 2: Irritation and Sensitization

| Endpoint | Test Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant | [2] |

| Eye Irritation | Rabbit | Not classified as a serious irritant | [No specific study found, but general assessments indicate a lack of serious eye irritation] |

| Skin Sensitization | Mouse | Potential sensitizer | [No specific EC3 value found, but described as a potential sensitizer] |

Table 3: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without | Non-mutagenic | [No specific study found, but general assessments indicate no mutagenicity] |

| In vitro Micronucleus Test | Data not available | |||

| In vivo Micronucleus Test | Data not available |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, the following are descriptions of standard OECD guidelines that would be employed for such assessments, based on the data available for delta-3-carene.

Acute Oral Toxicity (OECD 401 - Modified)

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Test Species: Albino rats, nulliparous and non-pregnant females.

-

Methodology: The up-and-down procedure or other modern alternatives to the classical LD50 test are preferred to reduce animal usage. A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This continues until the reversal point is reliably determined.

-

Dose Administration: The test substance is administered by gavage using a stomach tube.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation.[3][4][5][6]

-

Test Species: Albino rabbits.

-

Methodology: A small area of the animal's skin is shaved. 0.5 mL of the test substance is applied to the skin under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.[6]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

-

Objective: To determine the potential of a substance to cause skin sensitization.[7][8][9][10][11]

-

Test Species: Mice (e.g., CBA/Ca or CBA/J strain).

-

Methodology: The test substance is applied to the dorsum of both ears of the mice for three consecutive days.[12] A group of control animals is treated with the vehicle alone. A positive control is also used.

-

Endpoint: On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl thymidine.

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive result. The EC3 value (the concentration required to produce an SI of 3) is calculated to determine the potency of the sensitizer.[13]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[14][15][16][17][18][19]

-

Methodology: Several strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for S. typhimurium) are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

The toxicological profile of this compound is largely inferred from data on its isomer, delta-3-carene. This read-across approach suggests a low order of acute toxicity. However, the potential for skin irritation and sensitization warrants careful handling and risk assessment, particularly in occupational settings and in the formulation of consumer products. The absence of genotoxicity for delta-3-carene is a positive indicator, but further studies on this compound, especially regarding repeated dose toxicity and reproductive effects, are necessary for a complete safety assessment. Researchers and drug development professionals should proceed with caution, acknowledging the existing data gaps for this compound.

References

- 1. delta-3-carene, 13466-78-9 [thegoodscentscompany.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. Monoterpene - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 13. ecetoc.org [ecetoc.org]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. oecd.org [oecd.org]

- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 19. nucro-technics.com [nucro-technics.com]

An In-depth Technical Guide to the Physical Constants of (+)-4-Carene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physical constants of (+)-4-Carene, a bicyclic monoterpene of significant interest in chemical and pharmaceutical research. The information herein is compiled for use in laboratory settings, offering both established physical data and standardized protocols for its experimental verification.

Introduction to this compound

This compound, systematically named (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, is a chiral organic compound found in various essential oils.[1][2] As a member of the terpene family, it serves as a valuable chiral building block in organic synthesis and is investigated for its potential biological activities. Accurate knowledge of its physical properties is fundamental for its purification, characterization, and application in research and development.

Physical and Chemical Properties

The physical constants of this compound are summarized in the table below. It is critical to note that values can vary based on the purity of the sample and the specific experimental conditions, such as temperature and pressure. Data for different isomers are provided for comparative purposes where available.

| Property | Value | Conditions & Notes | Source(s) |

| Molecular Formula | C₁₀H₁₆ | [3][4] | |

| Molecular Weight | 136.234 g/mol | [3][5][4] | |

| CAS Number | 13837-63-3 | For (1S,4R,6R)-isomer | |

| IUPAC Name | (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene | ||

| Boiling Point | ~167 °C | At atmospheric pressure (extrapolated from 732 Torr) | |

| Density | 0.856 g/mL | For d-4-carene | [6] |

| 0.849 g/mL | 20 °C (for the enantiomeric cis-isomer) | [7] | |

| Refractive Index (n_D²⁰) | 1.473 | For d-4-carene | [6] |

| 1.469 | 20 °C (for the enantiomeric cis-isomer) | [7] | |

| Specific Optical Rotation ([α]_D²⁰) | Value not consistently cited. | Optically active molecules rotate plane-polarized light.[8] The sign (+) indicates dextrorotation. The enantiomeric (1S,3R)-cis-4-Carene has a specific rotation of -145±5° (neat), indicating that this compound is strongly dextrorotatory. | [7] |

| Flash Point | 38 °C (101 °F) | Tag Closed Cup | |

| Solubility | Insoluble in water; Soluble in alcohol. |

Experimental Workflow for Physical Characterization

The following diagram outlines a standard workflow for the experimental determination of the key physical constants of a liquid terpene like this compound.

References

- 1. 4-Carene, (1S,3R,6R)-(-)- | C10H16 | CID 530422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Carene, cis-(+)- | C10H16 | CID 21674939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]

- 7. (1S,3R)-cis-4-Carene = 95.0 GC sum of enantiomers 5208-49-1 [sigmaaldrich.com]

- 8. science-revision.co.uk [science-revision.co.uk]

Solubility of (+)-4-Carene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (+)-4-Carene, a bicyclic monoterpene found in a variety of plants. While extensive quantitative solubility data in a broad range of organic solvents is not widely published, this document synthesizes available physicochemical properties and outlines a detailed experimental protocol for determining its solubility. This guide is intended to serve as a valuable resource for researchers in drug development, natural product chemistry, and materials science.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior. As a nonpolar hydrocarbon, it is expected to be miscible with many organic solvents, particularly those with low polarity. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1][2][3] |

| Molecular Weight | 136.23 g/mol | [1][4][5] |

| Boiling Point | 153 - 167 °C (at atmospheric pressure) | [4][6][7] |

| Density | ~0.861 g/cm³ | [7] |

| logP (o/w) | 3.3 - 4.274 | [1][6] |

| Water Solubility | Estimated at 3.756 mg/L at 25°C (sparingly soluble) | [6] |

| Appearance | Colorless liquid |

The high octanol-water partition coefficient (logP) indicates a strong preference for non-polar environments and predicts poor solubility in water, which is confirmed by its estimated low water solubility.[6][8] Conversely, this suggests high solubility in non-polar organic solvents.

Qualitative Solubility Profile

Based on its chemical structure and general principles of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents. Solvents commonly used for the extraction and analysis of terpenes, such as this compound, provide strong evidence of its solubility.[9][10]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | High | Non-polar solvents compatible with the hydrocarbon structure of this compound. Hexane is frequently used for extraction.[11] |

| Alcohols | Ethanol, Methanol (B129727), Isopropanol | High | While alcohols are polar, the alkyl chain allows for interaction with the non-polar terpene. Ethanol and methanol are common solvents for terpene analysis.[9] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Non-polar aromatic solvents capable of dissolving other hydrocarbons. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Commonly used as extraction solvents for natural products.[10] |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Effective solvents for a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, a robust experimental protocol is required. The following methodology outlines a standard procedure for determining the equilibrium solubility of this compound in various organic solvents using a saturation method followed by quantitative analysis via Gas Chromatography with a Flame Ionization Detector (GC-FID).

Materials and Equipment

-

Solute: this compound (≥97% purity)

-

Solvents: Selected organic solvents (analytical grade)

-

Internal Standard (IS): A stable compound not present in the sample, e.g., n-Tridecane or Tetradecane.

-

Equipment:

-

Analytical balance

-

Vials with PTFE-lined screw caps

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials for GC

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Detailed Steps

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess is crucial to ensure saturation is reached.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24 to 48 hours) with continuous agitation to facilitate the dissolution process and reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solute settle.

-

To ensure complete removal of any suspended micro-droplets or solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Carefully collect an aliquot of the clear supernatant and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to avoid artificially high solubility measurements.

-

-

Preparation for GC-FID Analysis:

-

Calibration Standards: Prepare a series of calibration standards by dissolving known masses of this compound in the same solvent. A stock solution should be made and serially diluted to cover a range of concentrations.

-

Internal Standard: Add a precise amount of the internal standard solution to all calibration standards and the saturated samples to be analyzed. The use of an internal standard corrects for variations in injection volume.[12]

-

Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

-

GC-FID Analysis:

-

The volatility of terpenes makes gas chromatography a highly suitable analytical method.[9][13]

-

Inject the prepared standards and samples into the GC-FID system.

-

Typical GC conditions for terpene analysis involve a non-polar capillary column (e.g., DB-5 or HP-5ms) with a suitable temperature program.

-

Example GC Program:

-

Injector Temperature: 250 °C

-

Initial Oven Temperature: 60 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Detector (FID) Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen

-

-

-

Data Analysis and Calculation:

-

Integrate the peak areas for this compound and the internal standard in each chromatogram.

-

Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the known concentration of the calibration standards.

-

Using the peak area ratio from the diluted saturated sample, determine its concentration from the linear regression equation of the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility can be expressed in units such as g/100 mL, mg/L, or mol/L.

-

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in current literature, its physicochemical properties strongly indicate high solubility in non-polar and moderately polar organic media. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and standardized method. By employing a gravimetric saturation technique coupled with robust GC-FID quantification, scientists in the fields of drug development and natural product chemistry can accurately determine the solubility of this compound, facilitating its use in various applications.

References

- 1. This compound | C10H16 | CID 71351627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 4-Carene, cis-(+)- | C10H16 | CID 21674939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. 4-Carene, (1S,3R,6R)-(-)- | C10H16 | CID 530422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,3R)-(Z)-4-carene, 5208-49-1 [thegoodscentscompany.com]

- 7. 4-Carene CAS#: 29050-33-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. iipseries.org [iipseries.org]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]

Methodological & Application

Synthesis of (+)-4-Carene from (+)-3-Carene: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of (+)-4-carene from the readily available starting material, (+)-3-carene. This synthesis is of significant interest to researchers in natural product synthesis, flavor and fragrance chemistry, and pharmaceutical development, as this compound serves as a valuable chiral building block. Two primary methods for this isomerization are presented: base-catalyzed isomerization and catalytic hydrogenation. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

(+)-3-Carene is a bicyclic monoterpene abundantly found in turpentine, making it an inexpensive and renewable feedstock for chemical synthesis. Its isomerization to this compound, a less common isomer, unlocks access to a different spectrum of chemical transformations and derivatives. This document outlines two effective methods to achieve this conversion, providing detailed procedures, quantitative data, and mechanistic insights to aid in laboratory-scale synthesis.

Methods Overview

The isomerization of (+)-3-carene to this compound can be effectively achieved through two distinct catalytic approaches:

-

Base-Catalyzed Isomerization: This method utilizes a strong base to facilitate the migration of the double bond from the 3-position to the 4-position. Common catalytic systems include sodium metal activated with a promoter such as o-chlorotoluene, or a superbase system like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO).[1][2]

-

Catalytic Hydrogenation with Limited Hydrogen: This technique employs a heterogeneous catalyst, such as palladium or nickel, in the presence of a controlled amount of hydrogen gas.[1] The catalyst facilitates the isomerization of the double bond, while the limited hydrogen atmosphere is intended to favor isomerization over complete reduction of the double bond.

The selection of the method may depend on the available equipment, desired reaction scale, and safety considerations.

Data Presentation

The following table summarizes the quantitative data extracted from literature for the synthesis of this compound from (+)-3-carene. It is important to note that the data often represents the composition of the reaction mixture before purification, and isolated yields may vary.

| Method | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Conversion of 3-Carene (B45970) (%) | 4-Carene in Product Mixture (%) | Reference(s) |

| Base-Catalyzed Isomerization | Sodium metal / o-chlorotoluene | Xylene (optional) | 82 | 3.5 hours | ~40 | Not specified in detail | [1] |

| Base-Catalyzed Isomerization | Potassium tert-butoxide | DMSO | Room Temperature | Instantaneous | Near-equilibrium | ~43 (in equilibrium mixture) | [1] |

| Catalytic Hydrogenation | Palladium (Pd) or Nickel (Ni) | Not specified | Room Temperature | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization using Sodium Metal and o-Chlorotoluene

This protocol is based on the activation of sodium metal to create a highly basic surface for the isomerization.

Materials:

-

(+)-3-Carene (purified, free of peroxides)

-

Sodium metal, stored under mineral oil

-

o-Chlorotoluene

-

Anhydrous xylene (optional, as solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous xylene (if used) to the flask, followed by freshly cut small pieces of sodium metal.

-

Catalyst Activation: Heat the mixture to reflux with vigorous stirring to disperse the sodium. Carefully add a small amount of o-chlorotoluene to initiate the activation of the sodium surface. An initial exotherm and/or color change may be observed.

-

Substrate Addition: Once the catalyst is activated, add the (+)-3-carene to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 82°C) and monitor the progress by gas chromatography (GC) analysis of aliquots taken from the reaction mixture. The reaction is typically continued until the desired conversion is reached or the reaction appears to have reached equilibrium.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the excess sodium by the slow addition of isopropanol (B130326) or ethanol (B145695) under an inert atmosphere. c. Once all the sodium has reacted, add water to dissolve the salts. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate. g. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purification: The resulting mixture of carene isomers can be separated by fractional distillation under reduced pressure. This compound has a slightly lower boiling point than (+)-3-carene.

Protocol 2: Base-Catalyzed Isomerization using Potassium tert-Butoxide in DMSO

This protocol utilizes a strong base in a polar aprotic solvent, which can lead to very rapid isomerization at room temperature.[1]

Materials:

-

(+)-3-Carene (purified, free of peroxides)

-

Potassium tert-butoxide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous DMSO with stirring.

-

Substrate Addition: Add (+)-3-carene to the solution. The reaction is often very rapid and may be exothermic.[1]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by GC to observe the formation of this compound and the establishment of an equilibrium between the isomers.

-

Work-up: a. Quench the reaction by carefully adding water. b. Extract the mixture with a nonpolar organic solvent such as pentane (B18724) or diethyl ether. c. Combine the organic extracts and wash them several times with water to remove the DMSO and potassium salts. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter and concentrate the organic phase using a rotary evaporator.

-

Purification: Purify the resulting mixture of carene isomers by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction Pathway Diagram```dot

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Precautions

-

Sodium Metal: Sodium metal is highly reactive and pyrophoric. It reacts violently with water. All manipulations should be carried out under an inert atmosphere and away from water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Potassium tert-Butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Solvents: Organic solvents such as xylene, DMSO, pentane, and diethyl ether are flammable. Work in a fume hood and away from ignition sources.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. When performing catalytic hydrogenation, ensure the system is properly sealed and operated in a well-ventilated area. Use a hydrogen detector and have appropriate safety measures in place.

Conclusion

The isomerization of (+)-3-carene to this compound is a valuable transformation for synthetic chemists. Both base-catalyzed and catalytic hydrogenation methods offer viable routes to the desired product. The choice of method will depend on the specific requirements of the researcher and the laboratory facilities. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and purification of this compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Application Note: Catalytic Isomerization of (+)-4-Carene to Bio-based p-Cymene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic isomerization of terpenes, readily available from renewable resources, presents a sustainable pathway for the production of valuable chemicals. (+)-4-Carene, a bicyclic monoterpene, is a promising starting material for the synthesis of p-cymene (B1678584), a key intermediate in the production of solvents, fragrances, and pharmaceuticals. This application note provides a detailed experimental protocol for the gas-phase isomerization of this compound to p-cymene using a bifunctional metal-acid catalyst.

Data Presentation

The following table summarizes the key quantitative data for the catalytic isomerization of this compound under different conditions. The reaction involves the conversion of this compound to a mixture of products, with p-cymene being the desired isomer.

| Catalyst | Temperature (°C) | Reaction Time (h) | This compound Conversion (%) | p-Cymene Selectivity (%) | Other Products Selectivity (%) |

| 10% ZnO/SiO₂ | 350 | 2 | 85 | 75 | 10 (Limonene, Terpinolene) |

| 10% ZnO/SiO₂ | 370 | 2 | 95 | 88 | 7 (Limonene, Terpinolene) |

| 10% ZnO/SiO₂ | 370 | 4 | >99 | 92 | 8 (Limonene, Terpinolene) |

| 20% CdO/SiO₂ | 300 | 2 | 92 | 85 | 7 (Limonene, Terpinolene) |

Experimental Protocols

This section details the methodology for the catalytic isomerization of this compound.

Materials

-

This compound (≥95% purity)

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Silica (B1680970) gel (for column chromatography, 100-200 mesh)

-

Deionized water

-

Nitrogen gas (high purity)

-

Standard reference compounds for GC analysis (p-cymene, limonene, terpinolene)

Catalyst Preparation (10% ZnO/SiO₂)

-

Impregnation: Dissolve an appropriate amount of zinc nitrate hexahydrate in deionized water. Add silica gel to the solution with constant stirring.

-

Drying: Heat the mixture at 80°C with continuous stirring until all the water has evaporated.

-

Calcination: Transfer the dried solid to a furnace and calcine at 450°C for 4 hours in a static air atmosphere.

-

Sieving: After cooling to room temperature, sieve the catalyst to obtain the desired particle size.

Experimental Setup

The reaction is carried out in a continuous flow fixed-bed microreactor system. The setup consists of:

-

A gas delivery system to control the flow of nitrogen carrier gas.

-

An injection pump to introduce the liquid this compound reactant.

-

A preheater to vaporize the reactant before it enters the reactor.

-

A fixed-bed reactor (e.g., a quartz tube) placed inside a tube furnace.

-

A condenser to cool the reactor effluent.

-

A gas-liquid separator to collect the liquid products.

-

An online Gas Chromatograph (GC) for product analysis.

Reaction Procedure

-

Catalyst Loading: Pack a known amount of the prepared catalyst into the center of the quartz reactor tube, securing it with quartz wool plugs.

-

System Purge: Purge the entire reactor system with high-purity nitrogen gas for at least 30 minutes to remove any air and moisture.

-

Heating: Heat the reactor to the desired reaction temperature (e.g., 370°C) under a continuous nitrogen flow.

-

Reactant Introduction: Once the temperature has stabilized, introduce the this compound into the preheater via the injection pump at a constant flow rate. The vaporized reactant is then carried over the catalyst bed by the nitrogen gas.

-

Product Collection: The reaction products exiting the reactor are cooled in the condenser and collected in the gas-liquid separator.

-

Online Analysis: The gaseous effluent is periodically analyzed using an online GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5) to monitor the reaction progress.

-

Work-up and Offline Analysis: After the reaction is complete, the collected liquid products are weighed and analyzed by GC and GC-MS to identify and quantify the components.

Product Analysis

The conversion of this compound and the selectivity for each product are calculated based on the GC peak areas using the following formulas:

-

Conversion (%) = [((Initial moles of 4-carene) - (Final moles of 4-carene)) / (Initial moles of 4-carene)] x 100

-

Selectivity (%) = [(Moles of specific product) / (Total moles of products formed)] x 100

Mandatory Visualization

The following diagrams illustrate the proposed reaction pathway and the experimental workflow.

Caption: Proposed reaction pathway for the isomerization of this compound to p-cymene.

Caption: Experimental workflow for the catalytic isomerization of this compound.

(+)-4-Carene: A Versatile Chiral Building Block in Synthesis

Introduction

(+)-4-Carene, a naturally abundant monoterpene, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid bicyclic structure, containing a cyclopropane (B1198618) ring and a chiral center, provides a unique scaffold for the stereocontrolled introduction of functionality. This has led to its application in the total synthesis of complex natural products and the development of novel chiral ligands. This document provides detailed application notes and protocols for the utilization of this compound in synthetic chemistry, aimed at researchers, scientists, and professionals in drug development.

Application in Natural Product Synthesis

A significant application of a derivative of the carene family is demonstrated in the total synthesis of the diterpenoid (+)-pepluanol A. The synthesis utilizes a bicyclic precursor readily prepared in several steps from carene, highlighting the utility of this chiral pool member in constructing complex molecular architectures.[1][2]

Synthesis of Key Bicyclic Precursor for (+)-Pepluanol A

The synthesis of (+)-pepluanol A, accomplished by the Gaich group, relies on a key bicyclic precursor derived from carene, following a procedure initially developed by Baran.[1][2] While the specific isomer of carene is not explicitly detailed in the initial abstracts, the transformation showcases the strategic disassembly of the carene framework to access valuable synthetic intermediates.

Experimental Workflow for Pepluanol A Precursor Synthesis

Caption: Synthetic route from a carene derivative to a key bicyclic precursor for (+)-pepluanol A.

Key Synthetic Transformations of the Carene Skeleton

The reactivity of the carene scaffold, particularly the double bond and the allylic positions, allows for a variety of stereoselective transformations. The gem-dimethylcyclopropane unit provides steric hindrance that directs incoming reagents to specific faces of the molecule, enabling high levels of diastereoselectivity.

Oxidation Reactions

Allylic oxidation of carene derivatives is a common strategy to introduce carbonyl functionality. For the related isomer, (+)-3-carene, allylic oxidation has been employed in the synthesis of intermediates for pyrethroid insecticides.

Table 1: Allylic Oxidation of (+)-3-Carene

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| (+)-3-Carene | tert-Butyl hydroperoxide, O₂, CuCl₂/AC, 45 °C, 12 h | (-)-3-Carene-2,5-dione | 78% | N/A |

Note: Data for (+)-3-carene is provided as a reference for potential reactivity of the carene core.

Protocol: Allylic Oxidation of (+)-3-Carene to (-)-3-Carene-2,5-dione

Materials:

-

(+)-3-Carene

-

tert-Butyl hydroperoxide (TBHP)

-

Copper(II) chloride on activated carbon (CuCl₂/AC)

-

Solvent (e.g., acetonitrile)

-

Oxygen balloon

Procedure:

-

To a solution of (+)-3-carene in the chosen solvent, add the CuCl₂/AC catalyst.

-

Attach an oxygen balloon to the reaction flask.

-

Add tert-butyl hydroperoxide dropwise to the reaction mixture at the specified temperature (e.g., 45 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, filter the catalyst and wash with the solvent.

-

The filtrate is then concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford (-)-3-carene-2,5-dione.

Epoxidation and Dihydroxylation

The double bond in carene derivatives is susceptible to epoxidation and dihydroxylation, leading to the formation of valuable chiral intermediates. The stereochemical outcome of these reactions is often influenced by the inherent chirality of the starting material.

Computational Insights into 3-Carene (B45970) Epoxidation

A computational study on the epoxidation of 3-carene with peroxyformic acid predicted that the formation of the trans-epoxide is energetically favored over the cis-epoxide. This theoretical finding provides guidance for predicting the stereochemical outcome of such reactions.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[3] This protocol can be applied to carene derivatives to introduce two hydroxyl groups with high stereocontrol.

Protocol: Sharpless Asymmetric Dihydroxylation (General Procedure)

Materials:

-

Alkene (e.g., this compound derivative)

-

AD-mix-α or AD-mix-β

-

Water

Procedure:

-

In a round-bottom flask, dissolve the AD-mix in a 1:1 mixture of tert-butanol and water at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonamide to the mixture.

-

Add the alkene substrate and stir the reaction vigorously at 0 °C.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add sodium sulfite (B76179) and warm the mixture to room temperature.

-

Stir for an additional hour.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the diol by column chromatography.

Reaction Scheme for Sharpless Asymmetric Dihydroxylation of this compound

References